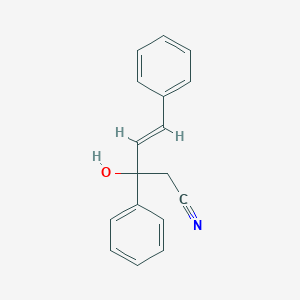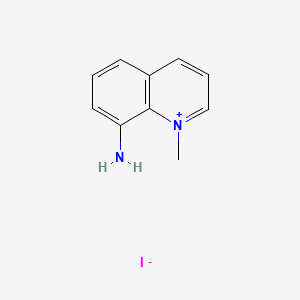
1-Methyl-8-aminoquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-8-aminoquinolinium iodide is a heterocyclic organic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-aminoquinolinium iodide typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-8-aminoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinolinium ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quinolinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various quinolinium salts depending on the nucleophile used.
科学的研究の応用
1-Methyl-8-aminoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of protein-protein interactions, particularly in the context of amyloid formation.
Medicine: Explored for its antimalarial properties, similar to other 8-aminoquinoline derivatives.
Industry: Utilized in the development of materials with nonlinear optical properties.
作用機序
The mechanism of action of 1-Methyl-8-aminoquinolinium iodide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the aggregation of hen egg white lysozyme by binding to the protein and raising the activation energy barrier for misfolding and aggregation. This property makes it a potential candidate for therapeutic applications in amyloid-related diseases.
類似化合物との比較
8-Aminoquinoline: The parent compound without the methyl group.
1-Methylquinolinium iodide: Lacks the amino group at the 8-position.
N-Methyl-8-(alkoxy)quinolinium iodide: Contains an alkoxy group instead of an amino group.
Uniqueness: 1-Methyl-8-aminoquinolinium iodide is unique due to the presence of both the methyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein aggregation sets it apart from other quinoline derivatives.
特性
CAS番号 |
32907-28-1 |
|---|---|
分子式 |
C10H11IN2 |
分子量 |
286.11 g/mol |
IUPAC名 |
1-methylquinolin-1-ium-8-amine;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-12-7-3-5-8-4-2-6-9(11)10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
InChIキー |
YUUQNTIQGHLPGT-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


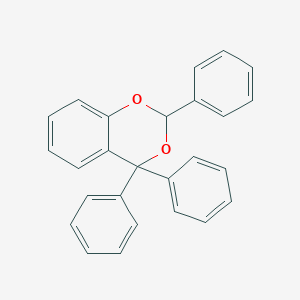
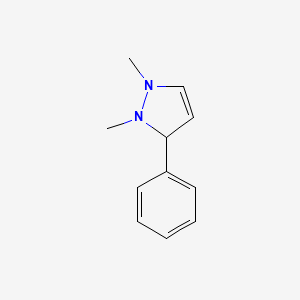

![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
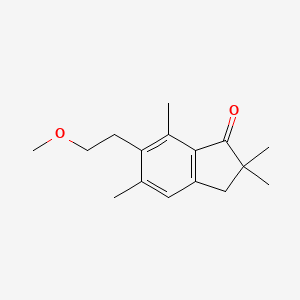
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)

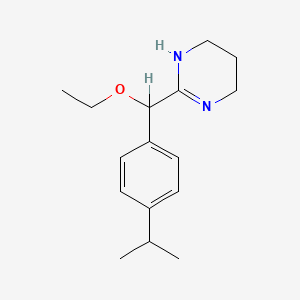
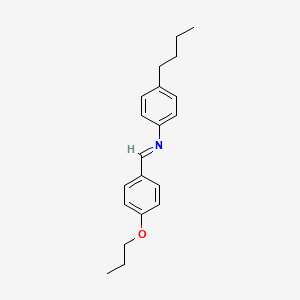
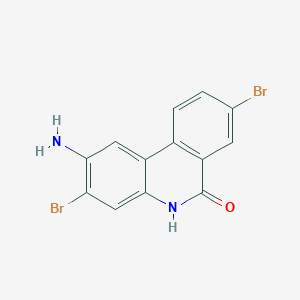
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
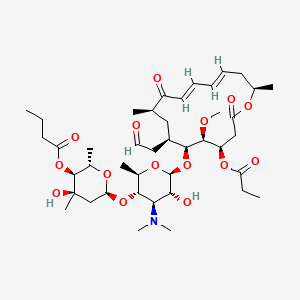
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
